PLX647

Übersicht

Beschreibung

PLX647 ist ein hochspezifischer und oral aktiver dualer FMS- und KIT-Kinase-InhibitorDiese Rezeptoren spielen eine entscheidende Rolle bei der Entwicklung und Funktion von Makrophagen bzw. Mastzellen .

Wirkmechanismus

Target of Action

PLX647 is a highly specific dual inhibitor of FMS and KIT kinases . FMS, also known as CSF1R, is a member of the PDGFR family of class-III receptor tyrosine kinases . KIT is another member of the PDGFR family . These two hematopoietic cell surface receptors regulate the development and function of macrophages and mast cells, respectively .

Mode of Action

This compound binds to the auto-inhibited state of the protein . It targets and locks these two PDGF family receptor kinases in their inactive DGF-out conformation . This results in the selective inhibition of FMS and KIT .

Biochemical Pathways

The two known ligands of FMS are M-CSF or CSF-1 and IL-34 . They activate signaling through the receptor in a similar fashion but differ in their developmental and tissue-specific expression patterns . This compound inhibits the proliferation of BCR-FMS cells . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e .

Pharmacokinetics

This compound is orally active . It shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM except FLT3 and KDR

Result of Action

This compound reduces macrophage accumulation in UUO kidney and blood monocytes . It also results in significant inhibition of TRAP5b immunostaining and bone osteolysis . This compound is able to prevent bone damage by the tumor cells . In addition, this compound shows effects on collagen-induced arthritis .

Action Environment

Biochemische Analyse

Biochemical Properties

PLX647 interacts with FMS and KIT, two hematopoietic cell surface receptors that regulate the development and function of macrophages and mast cells, respectively . It inhibits FMS and KIT kinase with IC50s of 28 and 16 nM, respectively . This compound shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM except FLT3 and KDR .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In vitro, this compound potently inhibits the proliferation of BCR-FMS cells, with an IC 50 of 92 nM . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the kinase activity of FMS and KIT, thereby disrupting the signaling pathways they regulate .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on FMS and KIT in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce macrophage accumulation in UUO kidney and blood monocytes

Metabolic Pathways

Given its role as a FMS and KIT inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in these signaling pathways .

Analyse Chemischer Reaktionen

PLX647 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb der Verbindung.

Substitution: Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen verschiedene Lösungsmittel und Katalysatoren, die die Substitution funktioneller Gruppen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die je nach Modifikationen eine erhöhte oder verringerte Aktivität aufweisen können

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: this compound wird in der Forschung zur Makrophagen- und Mastzellfunktion sowie bei Studien zu Immunantworten eingesetzt.

Medizin: Die Verbindung hat sich in präklinischen Modellen von Entzündungen und Krebs als vielversprechend erwiesen. .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es spezifisch die Kinaseaktivität von FMS- und KIT-Rezeptoren hemmt. Diese Rezeptoren gehören zur PDGFR-Familie der Klasse-III-Rezeptor-Tyrosinkinasen. Durch Blockierung der Aktivierung dieser Rezeptoren verhindert this compound die nachgeschaltete Signalübertragung, die zur Aktivierung von Makrophagen, Osteoklasten und Mastzellen führt. Diese Hemmung führt in präklinischen Modellen zu einer verringerten Entzündung und Tumorwachstum .

Wissenschaftliche Forschungsanwendungen

PLX647 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: this compound is employed in research involving macrophage and mast cell function, as well as in studies of immune responses.

Medicine: The compound has shown promise in preclinical models of inflammation and cancer. .

Industry: This compound is utilized in the development of new therapeutic agents targeting kinase pathways.

Vergleich Mit ähnlichen Verbindungen

PLX647 ist in seiner dualen Hemmung von FMS- und KIT-Kinasen einzigartig. Ähnliche Verbindungen umfassen:

ZM 449829: Ein selektiver und ATP-kompetitiver Inhibitor von JAK3.

PR-39: Ein antibakterielles Peptid, das als nichtkompetitiver und allosterischer Proteasom-Inhibitor wirkt.

Sunitinibmalat: Ein weiterer Kinaseinhibitor, der in der Krebstherapie eingesetzt wird.

Diese Verbindungen unterscheiden sich zwar in ihren Kinasehemmungseigenschaften, aber in ihren spezifischen Zielen und Wirkmechanismen, was die Einzigartigkeit von this compound in seinem dualen Hemmungsprofil unterstreicht.

Vorbereitungsmethoden

Die Synthese von PLX647 beinhaltet die Verwendung eines vielseitigen chemischen Gerüsts. Eine der Schlüsselkomponenten, die in der Gerüstentdeckungskampagne identifiziert wurde, war 7-Azaindol. Der Syntheseweg beinhaltet typischerweise ein enzymatisches Screening mit geringer Affinität verschiedener Verbindungen, um potente Inhibitoren zu identifizieren . Detaillierte industrielle Produktionsmethoden sind in der öffentlichen Domäne nicht verfügbar.

Eigenschaften

IUPAC Name |

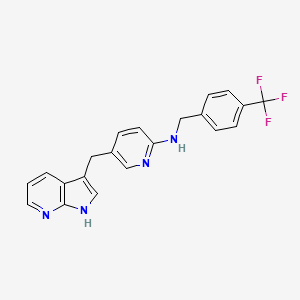

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODCQQSEMCESEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873786-09-5 | |

| Record name | 873786-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

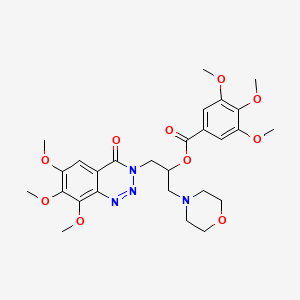

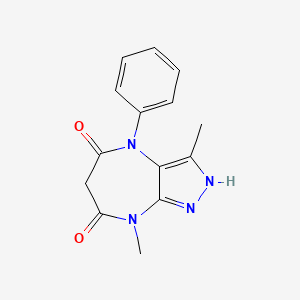

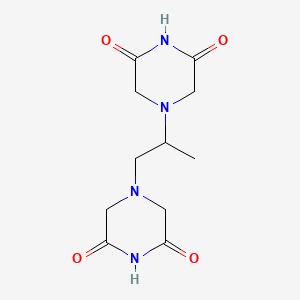

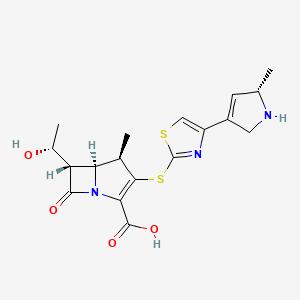

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PLX647?

A: this compound functions as a potent and selective inhibitor of specific tyrosine kinases, primarily targeting colony-stimulating factor 1 receptor (CSF-1R) and KIT. [, , ] By binding to the kinase domain of these receptors, this compound blocks their activation and downstream signaling pathways. [, , ] This inhibition has been shown to impact various cellular processes, including proliferation, survival, and differentiation, particularly in cells expressing CSF-1R and KIT.

Q2: What is the significance of targeting CSF-1R in the context of HIV-1 infection?

A: HIV-1 infection can lead to persistent viral reservoirs in macrophages, posing a significant challenge for viral eradication. Research suggests that HIV-1 infection of macrophages triggers the phosphorylation of CSF-1R, contributing to their resistance to apoptosis and promoting viral persistence. [] Studies have shown that this compound effectively blocks CSF-1R activation in HIV-1-infected macrophages, restoring their sensitivity to TRAIL-mediated apoptosis and reducing viral replication. [] This finding highlights the potential of CSF-1R antagonists like this compound as a strategy to target and potentially eliminate the macrophage reservoir in individuals with HIV-1.

Q3: How has this compound been investigated in the context of type 1 diabetes (T1D)?

A: Preclinical studies in non-obese diabetic (NOD) mice, a model of T1D, have demonstrated promising results with this compound. [] While this compound alone showed marginal efficacy in reversing diabetes, its use in combination with other tyrosine kinase inhibitors, specifically imatinib, led to both prevention and reversal of T1D in these mice. [] Interestingly, this effect was attributed to the inhibition of platelet-derived growth factor receptor (PDGFR), highlighting the complex interplay of tyrosine kinases in T1D pathogenesis. Further research is warranted to fully elucidate the therapeutic potential of targeting specific tyrosine kinases, including PDGFR, in the context of T1D.

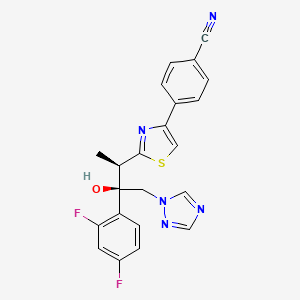

Q4: Are there crystal structures available for this compound bound to its targets?

A: Yes, crystal structures have been solved for this compound in complex with both KIT and FMS (the receptor for CSF-1). [, ] These structures provide valuable insights into the binding mode and molecular interactions of this compound within the active sites of these kinases, contributing to a deeper understanding of its selectivity and potency. This structural information can further guide the development of novel kinase inhibitors with improved pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)